molecular formula C6H3F2NO B1425111 2,4-Difluoronicotinaldehyde CAS No. 1227564-60-4

2,4-Difluoronicotinaldehyde

Cat. No. B1425111
M. Wt: 143.09 g/mol
InChI Key: OCEBQLYVUCEZJC-UHFFFAOYSA-N
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Description

2,4-Difluoronicotinaldehyde is an organic compound with the molecular formula C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoronicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further details about its structure, such as bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.

Scientific Research Applications

Fluorination in Organic Synthesis

Fluorine atoms are increasingly being introduced into organic molecules due to their significant roles in life science and materials science. Difluoromethyl and monofluoromethyl groups, similar to 2,4-Difluoronicotinaldehyde, enhance the properties of target molecules. Various CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed, demonstrating the utility of these groups in synthetic design (Hu, Zhang, & Wang, 2009).

Chemical Sensing and Detection

Innovative applications in chemical sensing and detection have been explored with compounds structurally related to 2,4-Difluoronicotinaldehyde. For example, heteroaryl-substituted air-tolerant diphosphacyclobutane-2,4-diyls have been used effectively for capturing hydrogen fluoride, indicating potential applications for the detection of HF and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).

Fluorinated Compounds in Molecular Sensing

Fluorinated compounds, such as those based on 2,4-Difluoronicotinaldehyde, have been utilized in molecular sensors and photosensitizers for solar cells. BF2-based fluorophores, including BODIPY and BOPHY, exhibit features like high quantum yields, fine-tuned absorption, and emission spectra, demonstrating the potential of fluorinated compounds in diverse research areas (Bismillah & Aprahamian, 2021).

Environmental Remediation

The removal of toxic pollutants like 2,4-dichlorophenol from wastewater using immobilized enzymes has been studied. This research showcases the potential of enzyme-based systems for the removal of hazardous substances, providing insights into the environmental applications of fluorine-containing compounds (Wang et al., 2015).

Safety And Hazards

While specific safety data for 2,4-Difluoronicotinaldehyde is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This often includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .

properties

IUPAC Name

2,4-difluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEBQLYVUCEZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719188
Record name 2,4-Difluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoronicotinaldehyde

CAS RN

1227564-60-4
Record name 2,4-Difluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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